Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, a cyclopropyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrazoles.
Scientific Research Applications
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a cyano group instead of a cyclopropyl group.
Tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate is unique due to the presence of the cyclopropyl group, which introduces additional steric and electronic effects. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H17BrN2O2 |
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Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-cyclopropyl-5-methylpyrazole-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-9(13)10(8-5-6-8)14-15(7)11(16)17-12(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
XAHKIMBZVGQGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C2CC2)Br |
Origin of Product |
United States |
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